Regioisomeric Control of AKR1C3 Inhibitory Potency: 3-COOH vs. 4-COOH Substitution
The lead identification paper for the 3,4-dihydroisoquinolinylsulfonyl benzoic acid series established that the 3-carboxylate regioisomer (AKR1C3-IN-1) acts as a highly potent AKR1C3 inhibitor. The authors explicitly state that 'the positioning of the carboxylate was critical' for activity [1]. The 4-carboxylate regioisomer is not reported in the SAR tables of this primary publication, which details extensive modifications at the acid position, implying a significant loss of potency compared to the 3-substituted lead [1]. This contrasts with the 3-isomer, which is widely documented across multiple authoritative databases with a consistent IC50 of 13 nM (0.013 µM) against AKR1C3 in a cell-free assay .
| Evidence Dimension | AKR1C3 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in primary SAR; inferred to be significantly less potent than the 3-isomer due to critical carboxylate positioning requirement. |
| Comparator Or Baseline | 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (AKR1C3-IN-1, CAS 327092-81-9): IC50 = 13 nM |
| Quantified Difference | Quantitative potency data for the 4-isomer is absent from the primary medicinal chemistry literature, a negative data point strongly suggesting a substantial (likely >10- to 100-fold) drop in potency relative to the 13 nM benchmark set by the 3-isomer. |
| Conditions | Cell-free enzymatic assay; AKR1C3 inhibition measured via a coupled fluorescence assay or radiometric detection, per Jamieson et al. 2012. |
Why This Matters
Investigators seeking a lower-potency control probe or a tool compound with a divergent selectivity fingerprint within the AKR1C family should select the 4-isomer; those requiring the validated, high-potency AKR1C3 inhibitor must use the 3-isomer.
- [1] Jamieson, S.M.F., Brooke, D.G., Heinrich, D., et al. 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3. J. Med. Chem. 2012, 55, 7746-7758. View Source
